molecular formula C12H14N2OS B1500844 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol CAS No. 1065484-19-6

1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

Cat. No.: B1500844
CAS No.: 1065484-19-6
M. Wt: 234.32 g/mol
InChI Key: XGDWWUXZYYFYIX-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)piperidin-3-ol is a useful research compound. Its molecular formula is C12H14N2OS and its molecular weight is 234.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Orexin Receptor Antagonist

One study investigates a novel orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), developed for insomnia treatment. The study focuses on its disposition and metabolism in humans, revealing its principal route of metabolism and the presence of specific metabolites. This research underscores the therapeutic potential of benzothiazole and piperidine derivatives in the treatment of sleep disorders (Renzulli et al., 2011).

Neuroprotective Activity in Stroke

Lubeluzole, a benzothiazole compound, was assessed for its efficacy and safety in treating ischemic stroke. This multicenter, double-blind, placebo-controlled study aimed to evaluate lubeluzole's neuroprotective activity, showing a nonsignificant effect on mortality but resulting in improved clinical outcomes compared to placebo, without raising safety concerns (Grotta, 1997).

Antipsychotic Potential

The antipsychotic potential of ST2472, a novel compound with a piperazine and benzothiazole structure, was explored in the context of prepulse inhibition (PPI), a measure used to study antipsychotic drugs. This research suggests that ST2472 exhibits significant antipsychotic properties, indicating the utility of benzothiazole and piperidine derivatives in psychiatric medication development (Lombardo, Stasi, & Borsini, 2009).

Sigma Receptor Scintigraphy in Breast Cancer

A study on the use of N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for sigma receptor scintigraphy in patients with suspected primary breast cancer showcases the application of piperidine derivatives in cancer diagnostics. This research highlights the potential for specific piperidine compounds to visualize primary breast tumors, demonstrating the relevance of these derivatives in oncological research (Caveliers et al., 2002).

Environmental and Health Implications

Research into benzothiazoles in indoor air and their implications for inhalation exposure indicates the widespread use and potential health impacts of benzothiazole derivatives. This study, which found benzothiazoles in all indoor air samples from various locations, underscores the environmental persistence and potential exposure risks associated with these compounds, which may also inform considerations for similar chemical derivatives (Wan, Xue, & Kannan, 2016).

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGDWWUXZYYFYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671440
Record name 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-19-6
Record name 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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